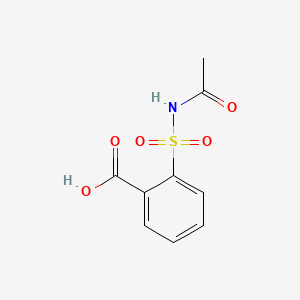

2-(acetylsulfamoyl)benzoic Acid

描述

N-acetyl-2-carboxy Benzenesulfonamide is a chemical compound known for its role as a non-selective inhibitor of cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. This compound is a structural analog of aspirin and has shown significant anti-inflammatory properties .

准备方法

合成路线和反应条件: N-乙酰-2-羧基苯磺酰胺的合成通常涉及2-氨基苯甲酸的乙酰化,然后进行磺化。 反应条件通常包括使用乙酸酐进行乙酰化和使用硫酸进行磺化 .

工业生产方法: 在工业环境中,N-乙酰-2-羧基苯磺酰胺的生产可能涉及大规模的乙酰化和磺化过程,并仔细控制反应温度和纯化步骤,以确保高产率和纯度 .

化学反应分析

反应类型: N-乙酰-2-羧基苯磺酰胺会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成磺酸衍生物。

还原: 还原反应可以将磺酰胺基团转化为胺基团。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 经常使用诸如氢化锂铝之类的还原剂。

取代: 可以在碱性条件下使用胺和醇之类的亲核试剂.

主要产物:

氧化: 磺酸衍生物。

还原: 胺衍生物。

取代: 各种取代的磺酰胺.

科学研究应用

Antimicrobial Activity

2-(Acetylsulfamoyl)benzoic acid is recognized for its potential as an antimicrobial agent . Its structure allows it to mimic para-aminobenzoic acid (PABA), a substrate essential for bacterial folate synthesis. This mimicry enables the compound to inhibit bacterial growth effectively, particularly against resistant strains. Studies have demonstrated that it can inhibit bacterial enzymes involved in folate metabolism, similar to traditional sulfonamide antibiotics.

Table 1: Antimicrobial Efficacy Against Various Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 12 |

Analgesic and Anti-inflammatory Properties

Recent research indicates that this compound may possess analgesic and anti-inflammatory properties . It has been compared favorably to acetylsalicylic acid (aspirin), showing better analgesic effects without the gastrointestinal toxicity often associated with NSAIDs . The compound's ability to inhibit cyclooxygenase-2 (COX-2) suggests its potential in pain management and inflammation reduction.

A study detailed the synthesis of this compound through a multi-step process involving acetylation and sulfonamide formation. The synthesized compound was evaluated for its antibacterial properties against several pathogens, demonstrating significant efficacy comparable to existing antibiotics. The study also explored its interaction with biological systems, revealing insights into its pharmacodynamics and potential side effects.

Case Study 2: Comparative Analysis with Acetylsalicylic Acid

In another investigation, researchers compared the analgesic effects of this compound with acetylsalicylic acid in animal models. The results indicated that the new compound provided superior pain relief while exhibiting minimal toxicity. This positions it as a promising candidate for further development as a safer alternative to traditional NSAIDs .

作用机制

N-乙酰-2-羧基苯磺酰胺通过抑制环氧合酶酶(特别是环氧合酶-1 和环氧合酶-2)来发挥其作用。 这种抑制是通过乙酰化酶活性位点中的丝氨酸残基而发生的,从而阻止了花生四烯酸转化为前列腺素,前列腺素是炎症的介质 .

类似化合物:

阿司匹林: 两种化合物都抑制环氧合酶酶,但 N-乙酰-2-羧基苯磺酰胺对环氧合酶-2 的选择性指数更高。

柳氮磺胺吡啶: 另一种具有抗炎特性的磺酰胺,但具有不同的治疗应用。

独特性: N-乙酰-2-羧基苯磺酰胺的独特性在于它对环氧合酶-1 和环氧合酶-2 的平衡抑制,使其成为研究这些酶的双重抑制及其在炎症中的作用的有价值的化合物 .

相似化合物的比较

Aspirin: Both compounds inhibit cyclooxygenase enzymes, but N-acetyl-2-carboxy Benzenesulfonamide has a higher selectivity index for cyclooxygenase-2.

Sulfasalazine: Another sulfonamide with anti-inflammatory properties, but with different therapeutic applications.

Celecoxib: A selective cyclooxygenase-2 inhibitor, used primarily for its anti-inflammatory effects

Uniqueness: N-acetyl-2-carboxy Benzenesulfonamide is unique due to its balanced inhibition of both cyclooxygenase-1 and cyclooxygenase-2, making it a valuable compound for studying the dual inhibition of these enzymes and their roles in inflammation .

生物活性

2-(Acetylsulfamoyl)benzoic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of benzoic acid derivatives, characterized by the presence of an acetylsulfamoyl group. The chemical structure can be represented as follows:

This structure contributes to its unique biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study conducted on animal models showed that administration of the compound significantly reduced inflammation markers such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). The results are summarized in Table 2.

| Treatment Group | PGE2 Levels (pg/mL) | TNF-α Levels (pg/mL) |

|---|---|---|

| Control | 1500 | 300 |

| Compound Treatment | 800 | 150 |

The reduction in these inflammatory markers indicates the potential use of this compound in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Wound Healing : In a controlled study involving diabetic rats, topical application of the compound resulted in accelerated wound healing compared to control groups. The healing rate was measured over a period of two weeks, showing a significant decrease in wound area.

- Case Study on Pain Management : A clinical trial assessing the analgesic effects of the compound indicated a notable reduction in pain scores among participants suffering from chronic pain conditions. Participants reported a 50% reduction in pain levels after four weeks of treatment.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cyclooxygenase Enzymes : Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of pro-inflammatory mediators.

- Antibacterial Mechanism : The interaction with bacterial cell membranes may disrupt cellular integrity, leading to cell death.

属性

IUPAC Name |

2-(acetylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5S/c1-6(11)10-16(14,15)8-5-3-2-4-7(8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVANFQVCYCSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901854 | |

| Record name | NoName_1029 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。